Asperthecin

Description

Structure

3D Structure

Properties

CAS No. |

10089-00-6 |

|---|---|

Molecular Formula |

C15H10O8 |

Molecular Weight |

318.23 g/mol |

IUPAC Name |

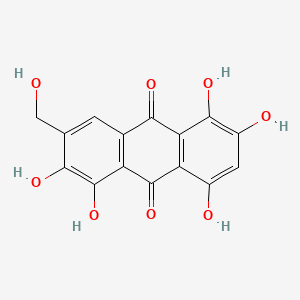

1,2,5,6,8-pentahydroxy-3-(hydroxymethyl)anthracene-9,10-dione |

InChI |

InChI=1S/C15H10O8/c16-3-4-1-5-8(15(23)11(4)19)14(22)9-6(17)2-7(18)13(21)10(9)12(5)20/h1-2,16-19,21,23H,3H2 |

InChI Key |

DLOLMYKOOZLTPY-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3O)O)O)O)O)CO |

Canonical SMILES |

C1=C(C(=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3O)O)O)O)O)CO |

Other CAS No. |

10089-00-6 |

Synonyms |

asperthecin |

Origin of Product |

United States |

Foundational & Exploratory

Asperthecin: A Technical Guide to its Chemical Biology and Research Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Asperthecin, an anthraquinone pigment produced by the fungus Aspergillus nidulans. It details the compound's chemical structure, spectroscopic properties, biosynthetic pathway, and known biological functions. This guide also includes detailed experimental protocols for the isolation, analysis, and genetic study of this compound, aiming to facilitate further research and exploration of its potential applications.

Core Chemical and Physical Properties

This compound is a polyketide-derived secondary metabolite, characterized by a pentahydroxylated anthraquinone scaffold with a hydroxymethyl group. Its primary known role is as a red pigment in the sexual spores (ascospores) of Aspergillus nidulans, where it provides crucial protection against UV radiation.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1,2,5,6,8-pentahydroxy-3-(hydroxymethyl)anthracene-9,10-dione | PubChem[1] |

| Molecular Formula | C₁₅H₁₀O₈ | PubChem[1] |

| Molecular Weight | 318.23 g/mol | PubChem[1] |

| CAS Number | 10089-00-6 | PubChem[1] |

| Appearance | Purple powder | [2] |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic methods. The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆) [3]

| Position | δC (ppm) | δH (ppm), Multiplicity, (J in Hz) |

| 1 | 161.8 | - |

| 2 | 159.2 | - |

| 3 | 108.0 | - |

| 4 | 134.2 | 7.93, s |

| 4a | 108.1 | - |

| 5 | 164.9 | - |

| 6 | 108.6 | 6.63, s |

| 7 | 166.0 | - |

| 8 | 160.9 | - |

| 8a | 106.8 | - |

| 9 | 189.0 | - |

| 9a | 107.4 | - |

| 10 | 181.1 | - |

| 10a | 132.8 | - |

| -CH₂OH | 55.4 | 4.58, s |

| 1-OH | - | 12.54, s |

| 2-OH | - | 10.67, s |

| 5-OH | - | 13.69, s |

| 6-OH | - | 11.75, s |

| 8-OH | - | 12.50, s |

| CH₂-OH | - | 5.43, t (5.7) |

Data sourced from Szewczyk et al. (2008), where the full structural characterization by NMR was first reported.[3]

Table 3: Infrared (IR) and UV-Vis Spectroscopic Data for this compound

| Spectroscopy | Wavelength/Wavenumber | Source |

| IR (ZnSe) | 3306, 1605, 1447, 1266, 1192, 1140 cm⁻¹ | [1][2] |

| UV-Vis | Maxima available in supplementary data of cited literature | [3][4] |

Biosynthesis of this compound

This compound is synthesized via a polyketide pathway encoded by a dedicated gene cluster in A. nidulans.[5][6][7] The core cluster consists of three genes: aptA (a non-reducing polyketide synthase), aptB (a metallo-β-lactamase type thioesterase), and aptC (a monooxygenase).[5] The deletion of aptA or aptB results in the complete loss of pigment and leads to malformed, UV-sensitive ascospores.[2][4] Deletion of aptC yields morphologically normal but purple-colored ascospores, indicating its role in the final steps of pigment maturation.[4]

The proposed biosynthetic pathway begins with the condensation of one acetyl-CoA with seven malonyl-CoA units by the polyketide synthase AptA. The resulting polyketide is then processed by AptB and AptC through a series of cyclizations, hydrolysis, and oxidations to form the final this compound structure. Intermediates in this pathway are believed to include endocrocin-9-anthrone and endocrocin.[5]

Biological Activity and Mechanism of Action

The primary established biological role of this compound is the protection of A. nidulans ascospores from UV light.[2][3] Deletion mutants lacking this compound are significantly more sensitive to UV damage.[4]

Research into its effects on other biological systems is limited. However, a recent study investigated the cytotoxic properties of a pigment extract from A. nidulans against a human larynx carcinoma cell line (HEp-2). While the study identified the primary pigment as rhodopin, it acknowledges this compound as a known pigment from this fungus.

Table 4: Cytotoxicity of A. nidulans Pigment Extract

| Cell Line | Treatment | IC₅₀ Value | Source |

| HEp-2 | Pigment Extract Only | 208 µg/mL | [1] |

| HEp-2 | Pigment Extract + 10 Gy γ-radiation | 115 µg/mL | [1] |

Note: The IC₅₀ values are for a crude pigment extract and not for purified this compound.

The mechanism of this cytotoxic activity was explored, suggesting the induction of apoptosis.[1] Treatment of HEp-2 cells with the pigment extract led to an upregulation of the pro-apoptotic genes p53 and Caspase 3, and a downregulation of the anti-apoptotic gene Bcl-2.[1]

Currently, there is no published data on the antimicrobial activity (e.g., Minimum Inhibitory Concentration - MIC) of purified this compound. The precise mechanism of action of pure this compound and its interaction with cellular signaling pathways in mammalian cells or microbes remain largely uninvestigated and represent a promising area for future research.

Experimental Protocols

Isolation and Purification of this compound

This protocol is adapted from Szewczyk et al. (2008) and is optimized for obtaining this compound from a high-producing strain, such as an A. nidulans ΔsumO mutant.[1]

1. Fungal Cultivation and Extraction: a. Inoculate 20 YAG (Yeast Extract-Glucose) agar plates with the desired A. nidulans strain. b. Incubate cultures for 5 days at 37°C. c. After incubation, chop the agar into small pieces and place it in a suitable vessel. d. Perform a sequential extraction: first with 50 mL of methanol (MeOH), followed by 50 mL of a 1:1 mixture of dichloromethane (CH₂Cl₂)-MeOH. Each extraction step should include 1 hour of sonication. e. Combine the extracts and evaporate the solvent in vacuo to yield a residue. f. Resuspend the residue in 50 mL of water (H₂O) and partition twice with ethyl acetate (EtOAc). g. Combine the EtOAc layers and evaporate in vacuo to yield the crude extract.

2. Column Chromatography: a. Apply the crude extract to a silica gel column (e.g., Merck Si gel, 230-400 mesh). b. Elute the column with 300 mL mixtures of CHCl₃-MeOH of increasing polarity (e.g., 19:1, 9:1, 7:3). c. Collect fractions and analyze by thin-layer chromatography (TLC) or LC-MS to identify fractions containing this compound. This compound typically elutes in the more polar fractions (e.g., 9:1 and 7:3 CHCl₃-MeOH).

3. High-Performance Liquid Chromatography (HPLC) Purification: a. Combine the this compound-containing fractions from the silica column. b. Further purify using reverse-phase HPLC with a C18 column (e.g., Phenomenex Luna C18, 5 µm, 250 x 21.2 mm). c. Use a flow rate of 10.0 mL/min and monitor with a UV detector at 254 nm. d. Employ a gradient elution system with acetonitrile (MeCN) as solvent B and 5% MeCN in H₂O as solvent A, both containing 0.05% trifluoroacetic acid (TFA). A typical gradient is:

0-20 min: 20% to 50% B

20-21 min: 50% to 100% B

21-26 min: Hold at 100% B

26-27 min: 100% to 20% B

27-34 min: Re-equilibrate at 20% B e. This compound typically elutes at approximately 18.0 minutes under these conditions. Collect the peak and evaporate the solvent to obtain the purified compound.

A flowchart of the this compound isolation and purification process. Analytical HPLC-DAD Method

This protocol is adapted from Palmer et al. (2021) for the analysis of this compound in crude extracts.[4]

1. Sample Preparation: a. Extract fungal material (e.g., crushed cleistothecia) with an appropriate solvent (e.g., acetonitrile/formic acid/dimethyl sulfoxide at 98.5:0.5:1). b. Resuspend the dried crude extract in LC-MS grade acetonitrile to a concentration of 10 mg/mL. c. Filter the sample through a 0.2 µm PTFE syringe filter before injection.

2. HPLC-DAD Conditions: a. System: Gilson GX-271 Liquid Handler with a 322 H2 Pump and a 171 Diode Array Detector. b. Column: XBridge BEH C18 XP Column (2.5 µm, 4.6 mm × 100 mm) with a corresponding guard cartridge. c. Flow Rate: 0.8 mL/min. d. Mobile Phase:

- Solvent A: HPLC-grade water with 0.5% formic acid.

- Solvent B: HPLC-grade acetonitrile with 0.5% formic acid. e. Gradient:

- 0-2 min: 20% B

- 2-15 min: 20% to 95% B

- 15-18 min: Hold at 95% B

- 18-20 min: 95% to 20% B (re-equilibration). f. Detection: Monitor across a range of UV-Vis wavelengths, with specific monitoring at 254 nm. Compare retention time and UV-Vis spectrum to a purified this compound standard.

Cytotoxicity MTT Assay

This is a general protocol for assessing the cytotoxicity of a compound, based on the methodology used in the study by El-Bialy et al. (2023).[1]

1. Cell Culture: a. Culture the target cancer cell line (e.g., HEp-2) in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

2. Cell Plating: a. Harvest cells using trypsin and perform a cell count. b. Seed the cells into a 96-well plate at a density of ~2.5 x 10⁵ cells/mL (100 µL per well) and allow them to adhere overnight.

3. Compound Treatment: a. Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations. c. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (e.g., DMSO) and untreated cells. d. Incubate the plate for 24-48 hours.

4. MTT Assay and Data Analysis: a. Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals. b. Remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. c. Read the absorbance at ~570 nm using a microplate reader. d. Calculate the percentage of cell viability for each concentration relative to the untreated control. e. Plot the percentage of viability against the compound concentration (log scale) and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

References

- 1. Dual anticancer activity of Aspergillus nidulans pigment and Ionizing γ-Radiation on human larynx carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The sexual spore pigment this compound is required for normal ascospore production and protection from UV light in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The sexual spore pigment this compound is required for normal ascospore production and protection from UV light in <i>Asp… [ouci.dntb.gov.ua]

- 5. Identification and Characterization of the this compound Gene Cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

The Discovery of Asperthecin in Aspergillus nidulans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, biosynthesis, and characterization of Asperthecin, a red pigment found in the sexual spores (ascospores) of the model filamentous fungus Aspergillus nidulans. This document details the experimental methodologies employed in its discovery, presents quantitative data on its production, and visualizes the key biological pathways and experimental workflows.

Introduction

Aspergillus nidulans is a well-established model organism for studying fungal genetics, development, and secondary metabolism.[1] One of its characteristic features is the production of green-pigmented asexual spores (conidia) and red-pigmented sexual spores (ascospores).[2][3] The red pigment of the ascospores has been identified as this compound, an anthraquinone derivative.[2][3] Beyond its vibrant color, this compound plays a crucial role in protecting the ascospores from UV radiation, a function essential for survival.[2][3][4]

The elucidation of the this compound biosynthetic pathway was significantly advanced by a key discovery: the deletion of the sumO gene, which encodes a small ubiquitin-like modifier (SUMO) protein, led to a dramatic overproduction of this compound.[5][6][7][8] This overexpression phenotype provided a powerful tool for identifying the genes responsible for its synthesis, which were found to be organized in a biosynthetic gene cluster (BGC).

The this compound Biosynthetic Gene Cluster

The this compound BGC is composed of three essential genes: aptA, aptB, and aptC.[2][3][9]

-

aptA : Encodes a non-reducing iterative type I polyketide synthase (PKS) that is responsible for synthesizing the polyketide backbone of this compound.[5][7][9]

-

aptB : Encodes a hydrolase or thioesterase, likely involved in the processing of the polyketide intermediate.[2][3][5][7][9]

-

aptC : Encodes a monooxygenase that is predicted to catalyze the final oxidative steps in the formation of this compound.[2][3][5][7][9]

Genetic deletion of these genes has provided critical insights into their function, as summarized in the table below.

Data Presentation

Phenotypes of this compound Gene Cluster Mutants

| Gene Deletion | Ascospore Phenotype | UV Sensitivity | This compound Production |

| ΔaptA | Small, misshapen, hyaline (clear) | Extremely sensitive | Abolished |

| ΔaptB | Small, misshapen, hyaline (clear) | Extremely sensitive | Abolished |

| ΔaptC | Morphologically normal, purple | Not sensitive | Abolished (purple pigment accumulates) |

| Wild-Type | Normal, red | Not sensitive | Present |

This table summarizes findings from multiple sources.[2][3][4][6]

This compound Production in Different A. nidulans Strains

| Strain | This compound Production Level |

| Wild-Type | Microgram quantities per 15-cm plate |

| ΔsumO | Dramatically increased/"copious" production |

| ΔaptA | Not detected |

| ΔaptB | Not detected |

| ΔaptC | Not detected |

This table is based on qualitative and semi-quantitative descriptions in the literature.[5][6]

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in A. nidulans.

Experimental Workflow for this compound Gene Cluster Identification

Caption: Workflow for identifying the this compound biosynthetic gene cluster.

Experimental Protocols

Fungal Strains and Growth Conditions

-

Strains : A. nidulans wild-type (e.g., TN02A7), ΔsumO, and various this compound gene deletion mutants (ΔaptA, ΔaptB, ΔaptC) were used in the cited studies.[5][6]

-

Media : Strains were typically cultivated on solid Yeast Extract-Agar-Glucose (YAG) medium.[5][10] For sexual development and ascospore production, standard Glucose Minimal Media (GMM) was used, with cultures incubated in constant darkness at 37°C.[11]

-

Inoculation : Plates (15-cm) were inoculated with approximately 22.5 x 10⁶ spores and incubated for 5 days at 37°C.[5]

Metabolite Extraction

-

After incubation, the agar from the culture plates was chopped into small pieces.

-

The material was subjected to sequential extraction with methanol (MeOH) followed by a 1:1 mixture of dichloromethane (CH₂Cl₂) and MeOH.[5][10]

-

Each extraction step involved sonication for 1 hour to enhance recovery.[5][10]

-

The organic extracts were combined and the solvent was evaporated under vacuum.

-

The resulting residue was redissolved in methanol for subsequent analysis.[5]

This compound Isolation and Purification

-

The crude extract was first applied to a silica gel column.

-

The column was eluted with chloroform-methanol mixtures of increasing polarity.[5]

-

Fractions containing this compound were pooled and further purified by reverse-phase High-Performance Liquid Chromatography (HPLC).[5]

-

HPLC Conditions for Purification :

-

Column : Phenomenex Luna C₁₈ (5-µm particle size; 250 by 21.2 mm).[5]

-

Mobile Phase : A gradient of acetonitrile (MeCN) in water, both containing 0.05% trifluoroacetic acid.[5]

-

Flow Rate : 10.0 ml/min.[5]

-

Detection : UV at 254 nm.[5]

-

Elution : this compound was observed to elute at approximately 18.0 minutes under the specified gradient conditions.[5]

-

Analytical HPLC-DAD-MS for Metabolite Profiling

-

System : A ThermoFinnigan LCQ Advantage or similar system equipped with a photodiode array (PDA) detector and a mass spectrometer (MS).[5]

-

Column : A suitable analytical reverse-phase C₁₈ column.

-

Mobile Phase : A gradient of 95% acetonitrile-water (Solvent B) in 5% acetonitrile-water (Solvent A), with both solvents containing 0.05% formic acid.[5]

-

Gradient : A typical gradient would run from 0% to 100% Solvent B over 30 minutes, followed by a wash and re-equilibration.[5]

-

Detection : UV-Vis spectra were recorded by the PDA detector, and mass spectra were acquired in both positive and negative electrospray ionization (ESI) modes.[5] this compound was quantified using negative-ion ESI.[5]

Gene Deletion in A. nidulans

The targeted deletion of genes in the this compound cluster was primarily achieved using a fusion PCR-based strategy coupled with protoplast transformation.[5]

-

Construct Generation : A gene replacement cassette was created using fusion PCR. This involved amplifying ~1000 bp fragments of the genomic DNA flanking the 5' and 3' ends of the target gene. These flanking regions were then fused to a selectable marker, such as the Aspergillus fumigatus pyrG gene, which complements the pyrG89 mutation in the recipient A. nidulans strain.[5]

-

Protoplast Formation : Mycelia from the recipient A. nidulans strain were treated with a lytic enzyme mixture to digest the cell walls and generate protoplasts.

-

Transformation : The fusion PCR product (the gene replacement cassette) was introduced into the protoplasts.

-

Selection : Transformants were selected on media lacking uridine and uracil, allowing only the cells that had successfully integrated the pyrG marker to grow.

-

Verification : Correct gene replacement events were confirmed by diagnostic PCR and Southern blotting.[12]

More recent and efficient methods like the Cre/loxP system for sequential deletions and CRISPR-Cas9-based genome editing are also applicable for genetic manipulation in A. nidulans.[2][7]

UV Sensitivity Assay

While specific parameters from the original this compound studies are not exhaustively detailed, a general protocol for assessing the UV sensitivity of fungal spores can be outlined.

-

Spore Suspension : Ascospores from wild-type and mutant strains were harvested and suspended in a suitable buffer (e.g., sterile water with a surfactant like Tween 80).

-

Plating : Serial dilutions of the spore suspensions were plated onto GMM plates.

-

UV Irradiation : The open plates were exposed to a calibrated UV-C (254 nm) light source at varying doses (measured in mJ/cm²).

-

Incubation : Plates were incubated in the dark to prevent photoreactivation.

-

Analysis : The survival rate was determined by counting the number of colony-forming units (CFUs) on the irradiated plates compared to non-irradiated controls. The extreme sensitivity of ΔaptA and ΔaptB mutants would be evident as a significant reduction in CFUs even at low UV doses compared to the wild-type and ΔaptC strains.[2][3]

Conclusion

The discovery of this compound and the elucidation of its biosynthetic pathway in Aspergillus nidulans serve as a prime example of how classical genetics, combined with modern genomic and analytical techniques, can unravel complex biological processes. The initial observation of this compound overproduction in a ΔsumO mutant was the critical step that enabled the rapid identification of the apt gene cluster. The characterization of this pathway not only provides insights into the biochemical logic of fungal pigment production but also highlights the protective role of secondary metabolites in fungal biology. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers interested in natural product discovery, fungal genetics, and the broader field of secondary metabolism.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Consecutive gene deletions in Aspergillus nidulans: application of the Cre/loxP system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Characterization of the this compound Gene Cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Genetic engineering of A. nidulans using CRISPR-Cas9 [protocols.io]

- 8. Identification and characterization of the this compound gene cluster of Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of the Aspergillus nidulans Monodictyphenone Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The sexual spore pigment this compound is required for normal ascospore production and protection from UV light in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RNA Silencing Gene Truncation in the Filamentous Fungus Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Blueprint: A Technical Guide to the Identification of the Asperthecin Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and characterization of the asperthecin biosynthetic gene cluster (BGC) from the model fungus Aspergillus nidulans. This compound, a polyketide-derived pigment found in the sexual spores (ascospores) of A. nidulans, holds interest for its potential biological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for broader applications in synthetic biology and natural product chemistry. This document details the genetic basis of this compound production, the key enzymes involved, and the experimental methodologies employed in the discovery of its BGC.

Core Components of the this compound Biosynthetic Gene Cluster

The this compound BGC in Aspergillus nidulans is a compact cluster comprising three essential genes: aptA, aptB, and aptC.[1][2][3] These genes encode the enzymatic machinery required to synthesize this compound from simple metabolic precursors.

| Gene | NCBI Locus Tag | Encoded Enzyme | Proposed Function |

| aptA | AN6000.3 | Non-reducing Polyketide Synthase (NR-PKS) | Catalyzes the initial formation of the polyketide backbone from acetyl-CoA and malonyl-CoA.[1] |

| aptB | AN6001.3 | Hydrolase / Thioesterase (metallo-β-lactamase type) | Hydrolyzes the polyketide intermediate from the PKS, leading to the formation of endocrocin-9-anthrone.[1] |

| aptC | AN6002.3 | Monooxygenase | Catalyzes the oxidation of endocrocin-9-anthrone to endocrocin.[1] |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process initiated by the iterative type I polyketide synthase, AptA. This enzyme utilizes one molecule of acetyl-CoA as a starter unit and seven molecules of malonyl-CoA as extender units to construct the aromatic polyketide backbone.[1] The subsequent steps are catalyzed by the tailoring enzymes encoded by aptB and aptC. The proposed pathway involves the formation of several key intermediates.[1]

Identification of the this compound BGC: An Experimental Workflow

The identification of the this compound BGC was ingeniously achieved by manipulating the genetic background of A. nidulans to enhance the production of this otherwise minimally expressed secondary metabolite. A key step was the deletion of the sumO gene, which encodes a small ubiquitin-like modifier (SUMO) protein.[1][2] The absence of SumO led to a dramatic increase in this compound production, providing a robust phenotype for subsequent genetic screening.[1][2]

The experimental workflow involved a systematic approach of targeted gene deletions to pinpoint the genes responsible for this compound synthesis.

Quantitative Data on this compound Production

Detailed quantitative data on this compound production in various mutant strains of A. nidulans is not extensively available in the primary literature in tabular format. However, studies report that the deletion of the sumO gene leads to a "dramatic increase" in this compound levels compared to the wild-type strain.[1][2] Subsequent deletions of the identified BGC genes (aptA, aptB, or aptC) in the sumO deletion background completely abolish this compound production.[1] The following tables illustrate how such quantitative data would be presented.

Table 1: Relative this compound Production in A. nidulans Strains

| Strain | Relevant Genotype | Relative this compound Titer (μg/mL) | Fold Change vs. Wild Type |

| Wild Type | sumO+, apt+ | Baseline | 1x |

| sumO Deletion | ΔsumO | Significantly Elevated | >10x (Illustrative) |

| aptA Deletion | ΔsumO, ΔaptA | Not Detected | - |

| aptB Deletion | ΔsumO, ΔaptB | Not Detected | - |

| aptC Deletion | ΔsumO, ΔaptC | Not Detected | - |

Table 2: Enzyme Kinetic Parameters for this compound Biosynthesis Enzymes (Illustrative)

Note: Specific kinetic data for AptA, AptB, and AptC are not currently available in the public domain. This table serves as a template for the types of data that would be valuable for a complete understanding of the biosynthetic pathway.

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| AptA | Acetyl-CoA | - | - | - |

| Malonyl-CoA | - | - | - | |

| AptB | Polyketide Intermediate | - | - | - |

| AptC | Endocrocin-9-anthrone | - | - | - |

Experimental Protocols

The following are generalized protocols for the key experimental procedures involved in the identification and characterization of the this compound BGC. These protocols are based on standard methodologies for Aspergillus nidulans.

Fungal Strains and Culture Conditions

-

Strains: Aspergillus nidulans strains are typically obtained from the Fungal Genetics Stock Center (FGSC). The parental strain for genetic modifications is often a strain with auxotrophic markers to facilitate selection.

-

Media: Strains are generally grown on glucose minimal medium (GMM) with appropriate supplements for any auxotrophies. For secondary metabolite analysis, liquid GMM is inoculated with a defined concentration of conidia and incubated for 3-7 days at 37°C with shaking.

-

Induction of Sexual Development: To analyze ascospore pigments, sexual development can be induced by inoculating strains on solid Champe's medium and incubating in the dark at 37°C.

Gene Deletion in Aspergillus nidulans

Targeted gene deletion is a fundamental technique for functional analysis of genes. A common method involves homologous recombination using a selectable marker.

-

Construction of Deletion Cassette:

-

Amplify approximately 1 kb of the 5' and 3' flanking regions of the target gene (e.g., aptA) from A. nidulans genomic DNA using PCR.

-

Amplify a selectable marker gene (e.g., pyrG from Aspergillus fumigatus).

-

Fuse the 5' flank, the selectable marker, and the 3' flank together using fusion PCR or Gibson assembly to create a linear deletion cassette.

-

-

Protoplast Formation and Transformation:

-

Grow the recipient A. nidulans strain in liquid medium.

-

Harvest the mycelia and digest the cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum, cellulase) to generate protoplasts.

-

Purify the protoplasts by filtration and osmotic stabilization.

-

Mix the protoplasts with the deletion cassette DNA and polyethylene glycol (PEG) to induce DNA uptake.

-

Plate the transformed protoplasts on selective medium (lacking the nutrient for which the marker provides prototrophy) to select for transformants.

-

-

Verification of Gene Deletion:

-

Isolate genomic DNA from putative transformants.

-

Confirm the correct integration of the deletion cassette and the absence of the target gene by diagnostic PCR and/or Southern blotting.

-

Metabolite Extraction and HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is used to separate, detect, and quantify secondary metabolites like this compound from fungal cultures.

-

Extraction:

-

Separate the fungal mycelia from the liquid culture by filtration.

-

Lyophilize and grind the mycelia.

-

Extract the metabolites from the ground mycelia using an organic solvent such as ethyl acetate or a mixture of methanol, dichloromethane, and ethyl acetate.

-

Evaporate the solvent to dryness and resuspend the crude extract in a suitable solvent (e.g., methanol) for HPLC analysis.

-

-

HPLC Analysis:

-

System: A standard HPLC system equipped with a photodiode array (PDA) detector is used.

-

Column: A C18 reverse-phase column is typically used for the separation of polyketides.

-

Mobile Phase: A gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol is used. For example, a gradient from 20% to 100% acetonitrile over 30 minutes.

-

Detection: this compound can be detected by its UV absorbance, typically monitored at around 254 nm. The identity of the peak can be confirmed by comparing its retention time and UV-Vis spectrum to an authentic standard and by high-resolution mass spectrometry (HRMS).

-

Conclusion

The identification of the this compound biosynthetic gene cluster in Aspergillus nidulans is a prime example of how modern molecular genetics and analytical chemistry can be combined to elucidate the genetic basis of natural product biosynthesis. The discovery that the deletion of the sumO gene derepresses this cryptic pathway was a critical breakthrough. While the core enzymatic machinery is now known, further research, including detailed enzymatic characterization and the heterologous expression of the BGC, will be essential to fully understand and exploit the biosynthetic potential of this fungal pathway for the development of novel compounds.

References

The Mechanism of Action of Asperthecin: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Bioactivities of Asperthecin, a Fungal Pigment with Therapeutic Potential

Introduction

This compound is a polyketide-derived anthraquinone pigment naturally produced by the fungus Aspergillus nidulans.[1] While its endogenous role is primarily associated with protecting sexual spores from UV radiation, recent scientific investigations have unveiled its potential as a bioactive compound with significant therapeutic implications. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, focusing on its anticancer and neuroprotective properties. The information presented herein is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this fungal metabolite.

Core Biological Activities of this compound

This compound has demonstrated notable bioactivity in two primary areas of therapeutic interest: oncology and neurodegenerative diseases.

Anticancer Activity: Induction of Apoptosis in Larynx Carcinoma Cells

A study investigating the cytotoxic effects of a pigment extract from Aspergillus nidulans, containing this compound, revealed significant anticancer activity against the human larynx carcinoma cell line (HEp-2).[2] The pigment extract induced cell death, with the cytotoxic effect being potentiated by combination with gamma-radiation.

Mechanism of Action: p53-Mediated Apoptosis

The primary mechanism underlying the anticancer activity of the Aspergillus nidulans pigment extract is the induction of apoptosis through a p53-dependent pathway.[2] Treatment of HEp-2 cells with the pigment extract led to a significant upregulation of the tumor suppressor gene p53 and Caspase 3, a key executioner caspase in the apoptotic cascade.[2] Concurrently, the expression of the anti-apoptotic gene Bcl-2 was downregulated.[2] This shift in the balance of pro- and anti-apoptotic proteins disrupts mitochondrial membrane integrity, leading to the activation of the caspase cascade and subsequent programmed cell death.

Quantitative Data: Cytotoxicity and Gene Expression

| Parameter | Cell Line | Treatment | Result | Reference |

| IC50 | HEp-2 (Human Larynx Carcinoma) | A. nidulans pigment extract | ~208 µg/mL | [2] |

| IC50 | HEp-2 (Human Larynx Carcinoma) | A. nidulans pigment extract + 10 Gy γ-radiation | ~115 µg/mL | [2] |

| p53 Gene Expression | HEp-2 | A. nidulans pigment extract (208 µg/mL) | 2.3-fold increase | [2] |

| Caspase 3 Gene Expression | HEp-2 | A. nidulans pigment extract (208 µg/mL) | 1.84-fold increase | [2] |

| Bcl-2 Gene Expression | HEp-2 | A. nidulans pigment extract (208 µg/mL) | 0.63-fold decrease | [2] |

Signaling Pathway: this compound-Induced Apoptosis

Caption: this compound-induced p53-mediated apoptosis pathway.

Neuroprotective Activity: Inhibition of Tau Protein Aggregation

This compound has been identified as a potent inhibitor of the aggregation of the microtubule-associated protein tau.[3][4][5] The abnormal aggregation of tau is a hallmark of several neurodegenerative disorders, including Alzheimer's disease, collectively known as tauopathies.[3][4][5]

Mechanism of Action: Direct Inhibition of Tau Fibrillization

In vitro studies have demonstrated that this compound directly interferes with the polymerization of tau into filamentous aggregates.[3][4] This inhibitory effect was observed in assays using arachidonic acid to induce tau aggregation.[3][4] this compound was found to be a more potent inhibitor of tau aggregation than emodin, a previously identified inhibitor.[3][4][5] While it effectively prevents the formation of tau fibrils, this compound only partially reduces the ability of tau to stabilize microtubules, suggesting a degree of selectivity in its action.[3][4]

Quantitative Data: Tau Aggregation Inhibition

| Parameter | Assay Conditions | Result | Reference |

| IC50 | Arachidonic acid-induced tau aggregation | 39 ± 2 µM | [6] |

Logical Relationship: this compound's Role in Preventing Tauopathy Progression

Caption: this compound inhibits the aggregation of soluble tau protein.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted for determining the IC50 of a compound on an adherent cancer cell line, such as HEp-2.

Materials:

-

96-well flat-bottom microplates

-

HEp-2 cells in appropriate culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed HEp-2 cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

In Vitro Tau Aggregation Inhibition Assay

This protocol describes an in vitro assay to assess the ability of this compound to inhibit arachidonic acid-induced tau aggregation, monitored by Thioflavin T (ThT) fluorescence.

Materials:

-

Recombinant human tau protein

-

Arachidonic acid solution

-

Thioflavin T (ThT) solution

-

This compound stock solution (in DMSO)

-

Aggregation buffer (e.g., HEPES buffer with NaCl and DTT)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader (excitation ~440 nm, emission ~485 nm)

Procedure:

-

In a 96-well black plate, add the aggregation buffer.

-

Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Add recombinant tau protein to each well to a final concentration typically in the low micromolar range.

-

Add ThT to each well.

-

Initiate the aggregation by adding arachidonic acid to each well.

-

Seal the plate and incubate it in a fluorescence plate reader at 37°C with intermittent shaking.

-

Monitor the increase in fluorescence intensity over time.

-

Plot the fluorescence intensity versus time to generate aggregation curves. The percentage of inhibition is calculated by comparing the fluorescence at the plateau phase of the this compound-treated samples to the no-inhibitor control. The IC50 is determined from a dose-response curve.

Conclusion and Future Directions

This compound, a pigment from Aspergillus nidulans, exhibits promising bioactivities that warrant further investigation for drug development. Its ability to inhibit tau aggregation at a low micromolar concentration presents a compelling case for its exploration as a lead compound for neurodegenerative diseases. Furthermore, its cytotoxic effects on cancer cells through the induction of apoptosis suggest a potential role in oncology.

Future research should focus on several key areas:

-

In vivo efficacy: Validating the observed in vitro activities in animal models of tauopathy and cancer is a critical next step.

-

Pharmacokinetics and safety: A thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties and the toxicological profile of this compound is necessary.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing this compound analogs could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of tau inhibition: Elucidating the precise binding site and molecular interactions between this compound and the tau protein will aid in the rational design of more effective inhibitors.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Dual anticancer activity of Aspergillus nidulans pigment and Ionizing γ-Radiation on human larynx carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Tau aggregation by three Aspergillus nidulans secondary metabolites: 2,ω-dihydroxyemodin, this compound, and asperbenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Tau Aggregation by Three Aspergillus nidulans Secondary Metabolites: 2,ω-dihydroxyemodin, this compound and asperbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]

Asperthecin: A Fungal Secondary Metabolite with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Asperthecin, a polyhydroxylated anthraquinone, is a secondary metabolite produced by fungi of the genus Aspergillus. Initially identified for its role as a pigment in the sexual spores of Aspergillus nidulans, providing protection against UV radiation, recent research has unveiled its potential as a bioactive compound with therapeutic applications. This technical guide provides a comprehensive overview of this compound, covering its producing organisms, chemical properties, biosynthesis, and known biological activities. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are provided, alongside a summary of available quantitative data. Furthermore, this guide presents visual representations of the this compound biosynthetic pathway and relevant experimental workflows to facilitate a deeper understanding for researchers in mycology, natural product chemistry, and drug discovery.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds that have been pivotal in the development of pharmaceuticals. This compound, a member of the anthraquinone class of polyketides, has emerged as a compound of interest due to its unique biological functions within its producing organism and its potential pharmacological activities. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for scientists engaged in the exploration and development of novel therapeutic agents.

Producing Organisms and Chemical Properties

This compound has been identified as a secondary metabolite in the following fungal species:

-

Aspergillus nidulans : A model organism for fungal genetics and biology, where this compound is primarily found as a red pigment in its sexual spores (ascospores)[1][2].

-

Aspergillus quadrilineatus [3].

Chemical Structure:

This compound is a polyhydroxylated anthraquinone with the chemical formula C₁₅H₁₀O₈ and a molecular weight of 318.23 g/mol [4]. Its structure is characterized by a tricyclic aromatic core with multiple hydroxyl groups, which contribute to its chemical reactivity and biological activity.

Biosynthesis of this compound in Aspergillus nidulans

The biosynthetic gene cluster for this compound has been identified and characterized in Aspergillus nidulans. The production of this compound is significantly increased by the deletion of the sumO gene, which encodes a small ubiquitin-like modifier (SUMO) protein, suggesting that sumoylation plays a repressive role in the regulation of this secondary metabolite pathway[5][6].

The core biosynthetic pathway involves three key enzymes encoded by a gene cluster:

-

Nonreducing Polyketide Synthase (NR-PKS) (aptA): Catalyzes the initial steps of polyketide chain assembly.

-

Hydrolase (aptB): Involved in the processing of the polyketide intermediate.

-

Monooxygenase (aptC): Performs a final modification step to yield the mature this compound molecule.

A proposed biosynthetic pathway is illustrated below:

Biological Activity of this compound

Role in Fungal Physiology

In Aspergillus nidulans, this compound is a key component of the pigment of ascospores. This pigmentation provides the spores with protection from damaging ultraviolet (UV) radiation, which is crucial for their survival and dispersal[1][2][7].

Inhibition of Tau Aggregation

Recent studies have highlighted the potential of this compound as a therapeutic agent for neurodegenerative diseases. This compound has been shown to be a potent inhibitor of the aggregation of the microtubule-associated protein tau, a pathological hallmark of Alzheimer's disease and other tauopathies[5][8].

Table 1: In Vitro Inhibition of Tau Aggregation by this compound and Related Compounds

| Compound | IC₅₀ (µM) |

| This compound | 39 ± 2 [6] |

| 2,ω-dihydroxyemodin | 205 ± 28[6] |

| Asperbenzaldehyde | 177 ± 103[6] |

| Emodin (reference) | 1 - 5 (heparin-induced aggregation)[5][8] |

Potential Antimicrobial and Cytotoxic Activities

While specific quantitative data for the antimicrobial and cytotoxic activities of purified this compound are not yet available in the public domain, many fungal anthraquinones exhibit such properties. A study on a pigment extract from A. nidulans, identified as Rhodopin, showed cytotoxic activity against the human larynx carcinoma cell line (HEp-2) with an IC₅₀ of 208 µg/mL[9]. Although this activity cannot be directly attributed to this compound, it suggests that pigments from this fungus warrant further investigation for their anticancer potential. The study also implicated the induction of apoptosis through the modulation of p53, Caspase 3, and Bcl-2 expression[9].

Due to the lack of specific data for this compound, the following table presents a selection of reported MIC and IC₅₀ values for other fungal anthraquinones to provide a comparative context for researchers.

Table 2: Bioactivity of Selected Fungal Anthraquinones (for comparative purposes)

| Compound | Activity | Test Organism/Cell Line | MIC/IC₅₀ | Reference |

| Averatin | Antibacterial | Gram-positive bacteria | 0.78–6.25 µg/mL | [5] |

| Penicillanthranin A | Antibacterial | Staphylococcus aureus | 16 µg/mL | [5] |

| Emodin | Antifungal | Candida albicans | 50 µg/mL | [8] |

| Damnacanthal | Antibacterial | MRSA, Vibrio spp. | 31.3-125.0 µg/mL | [8] |

| Chlorinated anthraquinone | Cytotoxicity | MCF-7 (breast cancer) | 6.64 µM | [8] |

| Altersolanol A | Cytotoxicity | K562 (leukemia) | Dose-dependent | [6] |

Experimental Protocols

Isolation and Purification of this compound

This protocol is adapted from Szewczyk et al. (2008)[10].

-

Fungal Culture: Inoculate a high-producing strain of Aspergillus nidulans (e.g., a sumO deletion mutant) on a suitable solid agar medium (e.g., Yeast Extract Agar Glucose - YAG). Incubate at 37°C for 5-7 days.

-

Extraction: Harvest the fungal mycelium and agar, and extract with an organic solvent such as ethyl acetate or methanol with sonication.

-

Solvent Partitioning: Evaporate the solvent in vacuo to yield a crude extract. Resuspend the extract in water and partition against ethyl acetate. Collect and evaporate the ethyl acetate layer.

-

Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol to fractionate the compounds.

-

High-Performance Liquid Chromatography (HPLC): Further purify the this compound-containing fractions using reverse-phase HPLC with a C18 column and a suitable gradient of acetonitrile and water containing a small percentage of trifluoroacetic acid. Monitor the elution profile using a UV detector at 254 nm.

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Tau Aggregation Inhibition Assay

This protocol is a general guide based on the methodology described by Paranjape et al. (2014)[5].

-

Reagents: Purified human tau protein, aggregation inducer (e.g., arachidonic acid or heparin), thioflavin T (ThT) dye, assay buffer.

-

Assay Setup: In a 96-well plate, prepare reaction mixtures containing tau protein in the assay buffer with varying concentrations of this compound (or other test compounds). Include positive (known inhibitor like emodin) and negative (vehicle control) controls.

-

Initiation of Aggregation: Add the aggregation inducer to each well to initiate tau polymerization.

-

Incubation: Incubate the plate at 37°C with gentle shaking for a specified period to allow for fibril formation.

-

Detection: Add ThT solution to each well. ThT fluoresces upon binding to amyloid fibrils.

-

Measurement: Measure the fluorescence intensity using a plate reader (excitation ~440 nm, emission ~485 nm).

-

Data Analysis: Plot the fluorescence intensity against the concentration of this compound. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tau aggregation by 50%.

-

Confirmation by Electron Microscopy: Visualize the morphology of tau aggregates in the presence and absence of this compound using transmission electron microscopy (TEM) to confirm the inhibitory effect.

Minimum Inhibitory Concentration (MIC) Assay

This is a generalized protocol for determining the antibacterial or antifungal activity of this compound.

-

Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi), microbial inoculum, this compound stock solution, positive control antibiotic/antifungal, negative control (vehicle).

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) according to CLSI or EUCAST guidelines.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the microtiter plate wells containing the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-72 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity (MTT) Assay

This is a general protocol to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Culture: Culture the desired cancer cell line in a suitable medium in a 96-well plate and allow the cells to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cell growth.

Putative Signaling Pathway Modulation

While specific signaling pathways modulated by this compound in mammalian cells have not yet been elucidated, the cytotoxic activity of a related pigment from A. nidulans was shown to involve apoptosis[9]. A general representation of a potential apoptosis pathway that could be investigated for this compound is shown below. This is a hypothetical pathway for research purposes and has not been experimentally validated for this compound.

Conclusion and Future Directions

This compound is a fungal secondary metabolite with a well-defined role in the producing organism and promising therapeutic potential. Its ability to inhibit tau aggregation at micromolar concentrations makes it a valuable lead compound for the development of drugs targeting neurodegenerative diseases. While its antimicrobial and cytotoxic activities remain to be fully characterized, the bioactivity of related fungal anthraquinones suggests that this compound may also possess these properties.

Future research should focus on:

-

Comprehensive screening of this compound against a panel of bacterial and fungal pathogens to determine its antimicrobial spectrum and MIC values.

-

Evaluation of the cytotoxic effects of purified this compound against a range of cancer cell lines to determine its IC₅₀ values and anticancer potential.

-

Investigation of its mechanism of action, including its potential as a topoisomerase inhibitor and its effects on key cellular signaling pathways.

-

Structure-activity relationship (SAR) studies to identify the key functional groups responsible for its biological activities and to guide the synthesis of more potent and selective analogs.

This technical guide provides a solid foundation for researchers to further explore the fascinating biology and therapeutic applications of this compound.

References

- 1. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DNA gyrase-inhibitory antimicrobial anthraquinone from the endophytic Sordariomycetes fungus Diaporthe perseae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Secondary Metabolites from the Fungus Septofusidium berolinense on DNA Cleavage Mediated by Human Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a co ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03610J [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinones are a large class of aromatic compounds based on the anthracene scaffold, many of which are naturally occurring pigments found in fungi, lichens, and plants. This technical guide provides an in-depth review of Asperthecin, a polyketide-derived anthraquinone produced by the fungus Aspergillus nidulans, and its structurally related analogs. While research on this compound is emerging, a significant body of work on related anthraquinones such as emodin, chrysophanol, rhein, and physcion provides a valuable framework for understanding its potential as a therapeutic agent. This document summarizes the current knowledge on the biosynthesis, physicochemical properties, biological activities, and underlying molecular mechanisms of these compounds, with a focus on their anticancer properties.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound and its analogs is fundamental for their development as drug candidates. These properties influence their solubility, absorption, distribution, metabolism, and excretion (ADME) profiles.

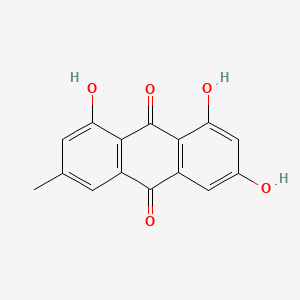

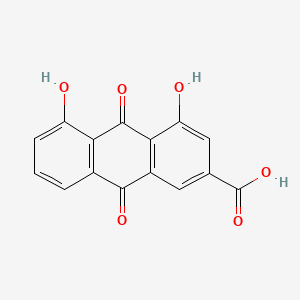

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structure |

| This compound | C₁₅H₁₀O₈ | 318.23 |  |

| Emodin | C₁₅H₁₀O₅ | 270.24 |  |

| Chrysophanol | C₁₅H₁₀O₄ | 254.24 |  |

| Rhein | C₁₅H₈O₆ | 284.22 |  |

| Physcion | C₁₆H₁₂O₅ | 284.26 |  |

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus nidulans is a well-characterized process involving a dedicated gene cluster. Understanding this pathway is crucial for potential biotechnological production and modification of the molecule.

The this compound biosynthetic gene cluster is composed of three key genes: aptA, aptB, and aptC.[1]

-

aptA : Encodes a non-reducing polyketide synthase (NR-PKS) that catalyzes the initial condensation of acetyl-CoA and malonyl-CoA to form the polyketide backbone.

-

aptB : Encodes a hydrolase responsible for the release of the polyketide chain from the PKS.

-

aptC : Encodes a monooxygenase that carries out a critical oxidation step in the formation of the final this compound structure.

Deletion of any of these genes results in the loss of this compound production, confirming their essential roles in the biosynthetic pathway.[1]

Experimental Protocols

Isolation and Purification of this compound

A detailed protocol for the isolation and purification of this compound from Aspergillus nidulans cultures has been established, enabling the acquisition of pure compound for structural elucidation and bioactivity screening.

1. Fungal Culture and Extraction:

-

Aspergillus nidulans is cultured on a suitable medium, such as Yeast Extract Agar with Glucose (YAG), for a period sufficient for secondary metabolite production.

-

The fungal biomass and agar are extracted with an organic solvent, typically ethyl acetate, to obtain a crude extract.

2. Chromatographic Purification:

-

The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., chloroform-methanol mixtures).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Fractions enriched with this compound are further purified by preparative reverse-phase HPLC to yield the pure compound.[2]

3. Structural Characterization:

-

The structure of the purified this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS).[2]

Elucidation of the Biosynthetic Pathway via Gene Deletion

The roles of the aptA, aptB, and aptC genes in this compound biosynthesis were determined through a targeted gene deletion strategy in Aspergillus nidulans.[3]

1. Construction of Deletion Cassettes:

-

Deletion cassettes are constructed using fusion PCR. These cassettes typically consist of a selectable marker gene (e.g., pyrG) flanked by sequences homologous to the regions upstream and downstream of the target gene.

2. Fungal Transformation:

-

Protoplasts of Aspergillus nidulans are generated and transformed with the linear deletion cassettes.

3. Selection and Verification of Transformants:

-

Transformants are selected based on the selectable marker.

-

Successful gene deletion is confirmed by diagnostic PCR using primers that flank the targeted gene locus.

4. Metabolite Analysis:

-

The gene deletion mutants are cultured, and their secondary metabolite profiles are analyzed by HPLC-MS to confirm the absence of this compound production.[3]

Biological Activity and Anticancer Potential

While quantitative data on the anticancer activity of pure this compound is limited, a study on a pigment extract from Aspergillus nidulans, which contains this compound, has demonstrated cytotoxic effects against human larynx carcinoma (HEp-2) cells with an IC50 value of 208 µg/mL.[4] The vast body of research on structurally related anthraquinones provides strong evidence for the potential anticancer properties of this compound.

Comparative Cytotoxicity of Related Anthraquinones

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for Emodin, Chrysophanol, Rhein, and Physcion against various human cancer cell lines. This data highlights the potent and broad-spectrum anticancer activity of this class of compounds.

Table 1: IC50 Values of Emodin against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Cancer | 25.3 | [5] |

| HeLa | Cervical Cancer | 21.4 | [5] |

| HepG2 | Liver Cancer | 15.8 | [5] |

| MCF-7 | Breast Cancer | 18.2 | [5] |

| K562 | Leukemia | 10.7 | [5] |

Table 2: IC50 Values of Chrysophanol against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Cancer | 35.2 | [6] |

| L929 | Fibrosarcoma | 42.1 | [6] |

| HepG2 | Liver Cancer | 28.5 | [7] |

| SNU-C5 | Colon Cancer | ~80-120 | [8] |

Table 3: IC50 Values of Rhein against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Cancer | 80 | [9] |

| MCF-7 | Breast Cancer | 5.92-7.63 | [10] |

| HepG2 | Liver Cancer | 0.33-0.85 | [10] |

| HCT116 | Colon Cancer | 0.31-0.83 | [10] |

| Bel-7402 | Liver Cancer | 2.36-6.49 | [10] |

Table 4: IC50 Values of Physcion against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Cancer | 4.12 | [11] |

| HepG2 | Liver Cancer | 2.84 | [11] |

| MDA-MB-231 | Breast Cancer | 2.97 | [11] |

Signaling Pathways in Anticancer Activity

The anticancer effects of anthraquinones are mediated through the modulation of various signaling pathways, primarily leading to the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

The pigment extract from A. nidulans containing this compound has been shown to induce apoptosis in HEp-2 cells by upregulating the expression of the tumor suppressor protein p53 and the executioner caspase, Caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[4] This suggests that this compound may trigger the intrinsic apoptotic pathway.

Many related anthraquinones, including emodin and rhein, have been shown to induce apoptosis through similar mechanisms, involving the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.[9][12]

Cell Cycle Arrest

Anthraquinones are also known to induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation. For instance, physcion has been reported to arrest the cell cycle at the G0/G1 and G2/M phases in different cancer cells by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[13] Emodin has also been shown to cause cell cycle arrest in various cancer cell lines.[4] While the specific effects of this compound on the cell cycle have not yet been fully elucidated, its structural similarity to other anthraquinones suggests that it may also possess cell cycle inhibitory properties.

Pharmacokinetics of Anthraquinones

The pharmacokinetic properties of anthraquinones are crucial for their clinical development. Studies on various anthraquinones have shown that they are generally absorbed in the intestines.[12] The absorption of free anthraquinones is typically faster than their glycoside forms due to higher lipophilicity.[12] They are widely distributed in the body, particularly in blood-rich organs.[12] The metabolic pathways for anthraquinones include hydrolysis, glucuronidation, and sulfation.[12] While specific pharmacokinetic data for this compound is not yet available, the information gathered from its analogs provides a basis for predicting its ADME profile.

Conclusion and Future Directions

This compound, a fascinating anthraquinone from Aspergillus nidulans, holds promise as a potential anticancer agent. While direct evidence of its efficacy as a pure compound is still emerging, the extensive research on its structural analogs provides a strong rationale for its further investigation. The well-defined biosynthetic pathway of this compound opens avenues for its biotechnological production and structural modification to enhance its therapeutic properties.

Future research should focus on:

-

The synthesis or large-scale purification of this compound to enable comprehensive in vitro and in vivo studies.

-

Determination of the IC50 values of pure this compound against a broad panel of cancer cell lines.

-

Detailed elucidation of the specific signaling pathways modulated by this compound.

-

In-depth investigation of the pharmacokinetic and toxicological profiles of this compound.

By addressing these key areas, the full therapeutic potential of this compound and its derivatives can be unlocked, potentially leading to the development of novel and effective anticancer drugs.

References

- 1. The sexual spore pigment this compound is required for normal ascospore production and protection from UV light in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery o ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02226A [pubs.rsc.org]

- 3. Identification and Characterization of the this compound Gene Cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual anticancer activity of Aspergillus nidulans pigment and Ionizing γ-Radiation on human larynx carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

Asperthecin: A Technical Guide to Its Natural Production Beyond Aspergillus nidulans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperthecin is a polyketide-derived pigment with a complex anthraquinone structure. Initially identified as a red pigment in the ascospores of Aspergillus nidulans, it plays a role in protecting the fungus from UV damage. While much of the recent research has focused on its biosynthesis and regulation in the model organism A. nidulans, this guide delves into the other known natural producer of this compound, providing a comparative overview of its production, isolation, and characterization. This document aims to be a comprehensive resource for researchers interested in the natural sources of this compound for further study and potential drug development applications.

Natural Producers of this compound

Currently, only two species of the genus Aspergillus are documented natural producers of this compound.

Aspergillus quadrilineatus

The first reported isolation of this compound was not from A. nidulans, but from Aspergillus quadrilineatus. The initial discovery and structural elucidation were detailed in publications by Howard and Raistrick in 1955, and further refined by Birkinshaw and Gourlay in 1961. A. quadrilineatus belongs to the same section of Aspergillus (Nidulantes) as A. nidulans.[1]

Aspergillus nidulans

Aspergillus nidulans, a widely studied model organism in genetics and molecular biology, is the more extensively characterized producer of this compound. The compound is primarily known as the pigment of its sexual spores (ascospores).[2][3][4] The biosynthetic gene cluster responsible for this compound production has been identified and characterized in this species.[5][6]

Quantitative Production of this compound

The yield of this compound can vary significantly depending on the fungal species and the cultivation conditions. Genetic modifications can also dramatically impact production levels.

| Fungal Species | Strain | Condition | This compound Yield | Reference |

| Aspergillus nidulans | Wild-Type | Solid YAG medium, 5 days at 37°C | Microgram quantities per 15-cm plate | Szewczyk et al., 2008 |

| Aspergillus nidulans | sumO deletion mutant | Solid YAG medium, 5 days at 37°C | Dramatically increased compared to wild-type | Szewczyk et al., 2008 |

Experimental Protocols

This section provides detailed methodologies for the cultivation of this compound-producing fungi and the subsequent extraction, purification, and characterization of the compound. The protocols are primarily based on modern techniques developed for Aspergillus nidulans, which can be adapted for Aspergillus quadrilineatus.

Fungal Cultivation for this compound Production

Objective: To cultivate Aspergillus species for the production of this compound.

Materials:

-

Aspergillus nidulans or Aspergillus quadrilineatus strains

-

Yeast Extract Agar Glucose (YAG) medium or other suitable solid or liquid media

-

Sterile petri dishes or flasks

-

Incubator

Procedure:

-

Prepare YAG solid medium (5 g/L yeast extract, 15 g/L agar, 20 g/L D-glucose, supplemented with a trace element solution).

-

Inoculate the surface of the YAG plates with a spore suspension of the desired Aspergillus strain.

-

Incubate the plates at 37°C for 5-7 days in the dark to promote growth and secondary metabolite production.

Extraction of this compound

Objective: To extract crude this compound from fungal cultures.

Materials:

-

Fungal biomass from agar plates or liquid culture

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Sonicator

-

Rotary evaporator

Procedure:

-

Harvest the fungal biomass and the agar from the petri dishes.

-

Chop the agar and biomass into small pieces.

-

Perform a two-step solvent extraction:

-

First, add methanol to the fungal material and sonicate for 1 hour.

-

Next, add a 1:1 mixture of dichloromethane and methanol and sonicate for another hour.

-

-

Filter the combined extracts and evaporate the solvent in vacuo to obtain a crude residue.

-

Suspend the residue in water and perform a liquid-liquid extraction with ethyl acetate (twice).

-

Combine the ethyl acetate layers and evaporate to dryness to yield the crude this compound extract.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To purify this compound from the crude extract.

Materials:

-

Crude this compound extract

-

HPLC system with a photodiode array (PDA) detector

-

Reverse-phase C18 column

-

Acetonitrile (ACN)

-

Water

-

Formic acid or Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample into the HPLC system.

-

Perform a gradient elution using a mobile phase of water and acetonitrile, both containing a small percentage of formic acid or TFA (e.g., 0.05%). A typical gradient might be a linear increase in acetonitrile concentration over 30-40 minutes.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the fraction corresponding to the this compound peak.

-

Evaporate the solvent from the collected fraction to obtain purified this compound.

Characterization of this compound

Objective: To confirm the identity and structure of the purified this compound.

Techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and fragmentation pattern of this compound. The compound can be detected in negative ion mode.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of this compound. Both 1H and 13C NMR are essential for complete structural assignment.

Signaling Pathways and Regulation

The regulation of this compound biosynthesis has been primarily studied in Aspergillus nidulans.

Regulation by the SUMO-protein Ligase Gene sumO

A key regulatory element in this compound production in A. nidulans is the gene sumO, which encodes a small ubiquitin-like modifier (SUMO) protein ligase. Deletion of the sumO gene leads to a dramatic increase in the production of this compound, suggesting that SumO acts as a repressor of the this compound biosynthetic gene cluster under normal laboratory conditions.[6] This finding is significant for researchers looking to overproduce this compound for further studies.

References

- 1. Aspergillus section Nidulantes (formerly Emericella): Polyphasic taxonomy, chemistry and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The sexual spore pigment this compound is required for normal ascospore production and protection from UV light in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cronfa.swan.ac.uk [cronfa.swan.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

Asperthecin: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperthecin is a polyketide-derived hydroxyanthraquinone pigment produced by various fungi, most notably Aspergillus nidulans and Aspergillus quadrilineatus.[1][2] First documented in 1955, it has garnered research interest due to its role as a protective pigment in fungal spores and its potential for biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and visualizations of its biosynthetic pathway and functional role.

Chemical and Physical Properties

General and Calculated Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀O₈ | PubChem |

| Molecular Weight | 318.23 g/mol | PubChem |

| Appearance | Purple powder | [3] |

| logP | 1.08 | ALOGPS[4] |

| logS | -2.6 | ALOGPS[4] |

| pKa (Strongest Acidic) | 7.34 | ChemAxon[4] |

| pKa (Strongest Basic) | -3.1 | ChemAxon[4] |

| Polar Surface Area | 155.52 Ų | ChemAxon[4] |

| Hydrogen Bond Donor Count | 6 | ChemAxon[4] |

| Hydrogen Bond Acceptor Count | 8 | ChemAxon[4] |

| Rotatable Bond Count | 1 | ChemAxon[4] |

Spectroscopic Data

| Spectroscopic Data | Value | Source |

| UV-Vis Absorption | UV and ESI-MS spectra are referenced in Figure S1 of Szewczyk et al., 2008. | [3] |

| Infrared (IR) Spectrum (ZnSe) | 3306, 1605, 1447, 1266, 1192, 1140 cm⁻¹ | [3] |

| ¹H and ¹³C NMR | Detailed NMR data are referenced in Table S1 of the supplementary material of Szewczyk et al., 2008. This data is not publicly accessible. Experimental determination is recommended. | [5] |

Experimental Protocols

Isolation and Purification of this compound from Aspergillus nidulans

This protocol is adapted from the methods described by Szewczyk et al. (2008).[3]

1. Fungal Cultivation:

-

Inoculate a suitable solid medium (e.g., Yeast Extract Agar Glucose - YAG) with spores of an this compound-producing strain of Aspergillus nidulans (e.g., a strain with a deletion of the sumO gene to enhance production).[3]

-

Incubate the plates at 37°C for an appropriate duration to allow for fungal growth and pigment production.[6]

2. Extraction:

-

After incubation, scrape the fungal mycelium from the agar surface.

-

Extract the mycelium and the agar with a suitable organic solvent such as ethyl acetate.

-

Concentrate the organic extract under reduced pressure to obtain a crude extract.

3. Purification using High-Performance Liquid Chromatography (HPLC):

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Purify the extract using reversed-phase HPLC. A C18 column is recommended.[3]

-

A gradient elution system with acetonitrile and water (both containing a small percentage of a modifier like trifluoroacetic acid or formic acid) is effective for separating anthraquinones.[3]

-

Example Gradient:

-

Column: Phenomenex Luna C18 (5 µm, 250 x 21.2 mm)

-

Mobile Phase A: 5% Acetonitrile in Water + 0.05% Trifluoroacetic Acid

-

Mobile Phase B: Acetonitrile + 0.05% Trifluoroacetic Acid

-

Gradient: 20% to 50% B over 20 minutes, then a steeper gradient to 100% B.

-

Flow Rate: 10.0 mL/min

-

Detection: UV detector at 254 nm.

-

-

Collect the fractions corresponding to the this compound peak (elutes at approximately 18.0 min under these conditions).[3]

-

Evaporate the solvent from the collected fractions to obtain purified this compound.

Determination of Melting Point